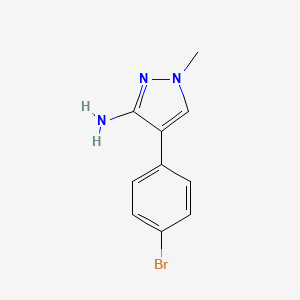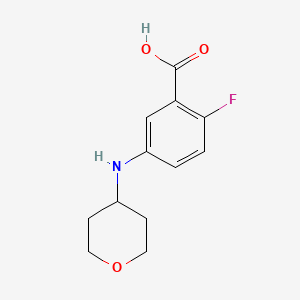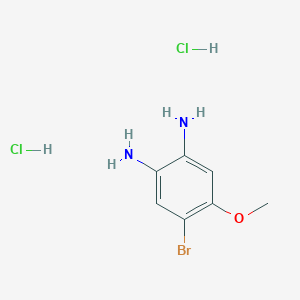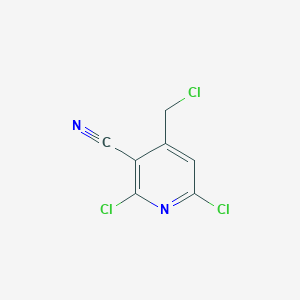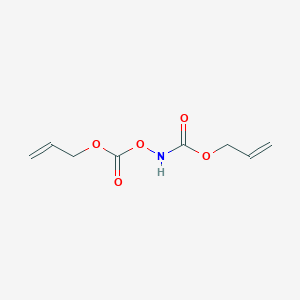![molecular formula C9H14ClNO2S B15072954 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride CAS No. 2006277-03-6](/img/structure/B15072954.png)
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride typically involves the reaction of 2-[2-(Methylsulfonyl)phenyl]ethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to obtain the compound in its desired form .
化学反応の分析
Types of Reactions
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines.
科学的研究の応用
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways to exert their effects .
類似化合物との比較
Similar Compounds
- 2-(4-Methylsulfonyl-phenyl)-ethylamine
- 4-(Methylsulfonyl)-benzeneethanamine
- 2-(4-Methylsulfonyl-phenyl)-ethylamine, HCl
Uniqueness
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and fine chemicals .
特性
CAS番号 |
2006277-03-6 |
|---|---|
分子式 |
C9H14ClNO2S |
分子量 |
235.73 g/mol |
IUPAC名 |
2-(2-methylsulfonylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H |
InChIキー |
AKJMIXJXYCPBIH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC=C1CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
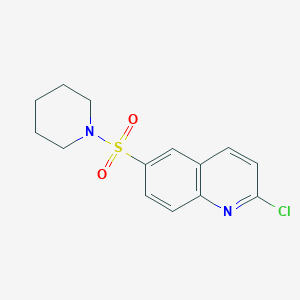
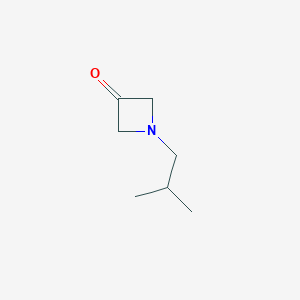
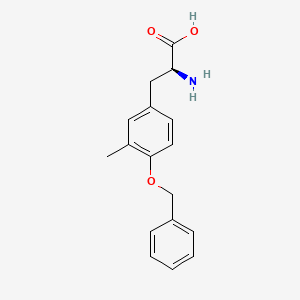
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
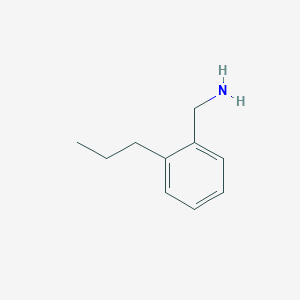
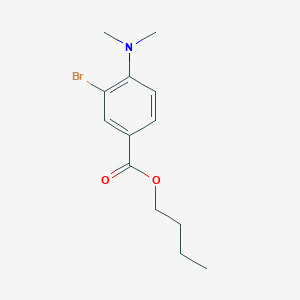
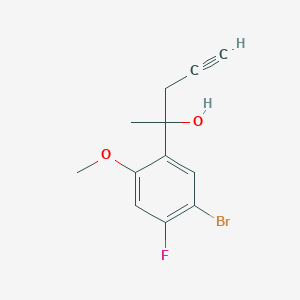
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
